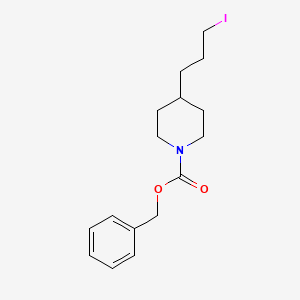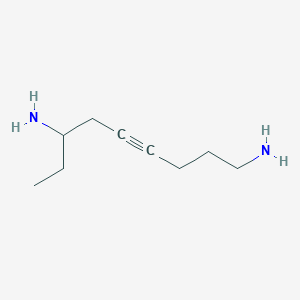
Non-4-yne-1,7-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nonyne-1,7-diamine is an organic compound characterized by the presence of a carbon-carbon triple bond and two amine groups located at the first and seventh positions of a nine-carbon chain. This compound is part of the alkyne family, which is known for its unique chemical properties due to the presence of the triple bond.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonyne-1,7-diamine typically involves the reaction of a 1,2-dihaloalkane with a strong base such as sodium amide (NaNH₂) or potassium hydroxide (KOH). This reaction leads to the formation of an alkyne through a dehydrohalogenation process. The resulting alkyne is then subjected to further reactions to introduce the amine groups at the desired positions .
Industrial Production Methods
In industrial settings, the production of 4-Nonyne-1,7-diamine may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4-Nonyne-1,7-diamine undergoes various types of chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions involving the amine groups.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted amines and amides.
科学研究应用
4-Nonyne-1,7-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: Studied for its potential role in biological systems, particularly in the modulation of enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
作用机制
The mechanism of action of 4-Nonyne-1,7-diamine involves its interaction with molecular targets through its amine groups and the reactive triple bond. The amine groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their activity. The triple bond can participate in addition reactions, leading to the formation of new chemical entities that can modulate biological pathways .
相似化合物的比较
Similar Compounds
- 1,3-Diaminopropane
- 1,4-Diaminobutane (Putrescine)
- 1,5-Diaminopentane (Cadaverine)
- 1,6-Diaminohexane (Hexamethylenediamine)
Uniqueness
4-Nonyne-1,7-diamine is unique due to the presence of both a carbon-carbon triple bond and two amine groups at specific positions on a nine-carbon chain.
属性
CAS 编号 |
207980-97-0 |
|---|---|
分子式 |
C9H18N2 |
分子量 |
154.25 g/mol |
IUPAC 名称 |
non-4-yne-1,7-diamine |
InChI |
InChI=1S/C9H18N2/c1-2-9(11)7-5-3-4-6-8-10/h9H,2,4,6-8,10-11H2,1H3 |
InChI 键 |
ZIJUDQVXSQVSQK-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC#CCCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


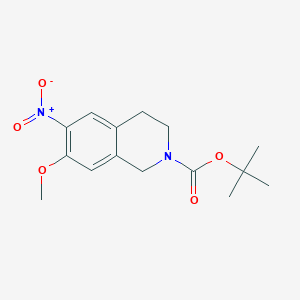
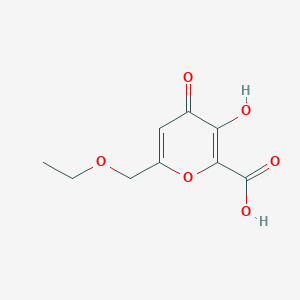
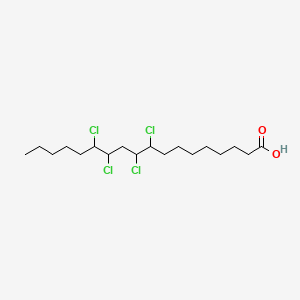
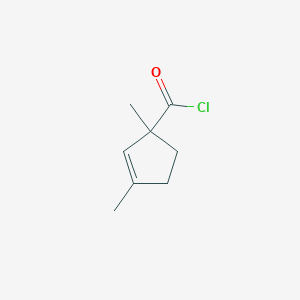
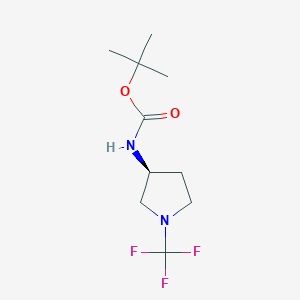
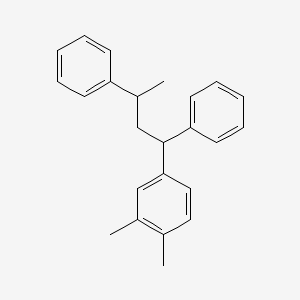
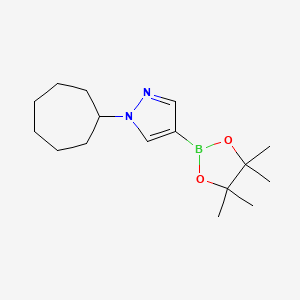
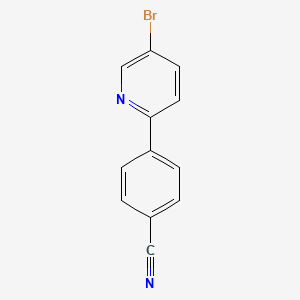
![Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate](/img/structure/B13968003.png)
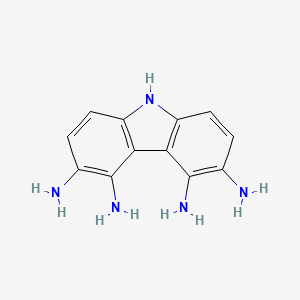
![Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B13968015.png)
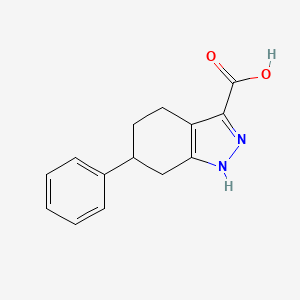
![3-Chloro-N-(5-nitro-2-thiazolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B13968025.png)
